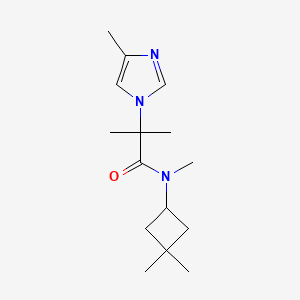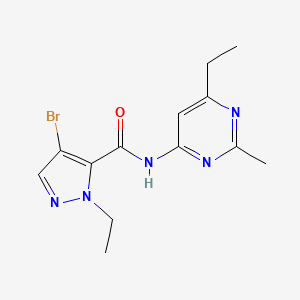![molecular formula C13H13F3N2O3 B7449570 4-(difluoromethyl)-3-fluoro-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]benzamide](/img/structure/B7449570.png)
4-(difluoromethyl)-3-fluoro-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(difluoromethyl)-3-fluoro-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]benzamide is a chemical compound that has been found to have significant potential in scientific research. This compound has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 4-(difluoromethyl)-3-fluoro-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]benzamide involves the inhibition of specific enzymes and proteins that are involved in various biological processes. This compound has been found to be particularly effective in inhibiting the activity of certain kinases, which are enzymes that play a key role in cell signaling and communication.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. This compound has been found to have significant effects on various biological processes, including cell division, apoptosis, and inflammation. It has also been found to have potential therapeutic effects in the treatment of cancer and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(difluoromethyl)-3-fluoro-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]benzamide in lab experiments include its effectiveness in inhibiting specific enzymes and proteins, its potential therapeutic applications, and its relatively low toxicity. However, there are also limitations to its use, including the need for careful handling and storage, as well as the potential for off-target effects.
Orientations Futures
There are many potential future directions for research involving 4-(difluoromethyl)-3-fluoro-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]benzamide. Some of these directions include further studies on its mechanism of action, its potential therapeutic applications in the treatment of cancer and other diseases, and its use as a tool for studying specific proteins and enzymes. Additionally, there is potential for the development of new compounds based on the structure of this compound, which could have even greater effectiveness and specificity in inhibiting specific enzymes and proteins.
Méthodes De Synthèse
The synthesis of 4-(difluoromethyl)-3-fluoro-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]benzamide involves the reaction of 4-(difluoromethyl)-3-fluoroaniline with oxazolidinone in the presence of a base. This reaction results in the formation of the desired compound, which can be purified through various methods such as column chromatography.
Applications De Recherche Scientifique
The compound 4-(difluoromethyl)-3-fluoro-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]benzamide has been studied extensively for its potential applications in scientific research. This compound has been found to have significant potential as a tool for studying the role of specific proteins and enzymes in various biological processes. It has been used in studies related to cancer, inflammation, and other diseases.
Propriétés
IUPAC Name |
4-(difluoromethyl)-3-fluoro-N-[2-(1,2-oxazolidin-2-yl)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3/c14-10-6-8(2-3-9(10)12(15)16)13(20)17-7-11(19)18-4-1-5-21-18/h2-3,6,12H,1,4-5,7H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBLZQNHGBTHIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C(=O)CNC(=O)C2=CC(=C(C=C2)C(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[[2-(5-Cyclopropyl-2-methyl-1,2,4-triazol-3-yl)acetyl]amino]phenyl]propanoic acid](/img/structure/B7449499.png)
![1-(2-Methylpropyl)-3-[3-(triazol-1-ylmethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one](/img/structure/B7449505.png)

![6-[[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]amino]-N-ethylpyridine-3-carboxamide](/img/structure/B7449515.png)
![sodium;(1R,2S)-2-[(3-bromo-2-chlorophenyl)methylcarbamoyl]cyclopropane-1-carboxylate](/img/structure/B7449524.png)
![(1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol](/img/structure/B7449530.png)
![4-[2-[[5-(4-Hydroxyphenyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]oxan-4-ol](/img/structure/B7449531.png)

![1-[2-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2-oxoethyl]quinolin-4-one](/img/structure/B7449546.png)
![3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-5-[(4-methoxy-2-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B7449558.png)
![2-[Benzyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]propanoic acid](/img/structure/B7449567.png)
![3-[1-[4-(3,4-Dimethoxyphenyl)triazol-1-yl]ethyl]-4-methyl-1,2,4-triazole](/img/structure/B7449596.png)
![3-[2-Ethylbutyl-[9-[2-hydroxy-2-(oxolan-2-yl)ethyl]purin-6-yl]amino]propanenitrile](/img/structure/B7449601.png)
